molecular formula C7H15N B1364143 2,2-Dimethylpiperidine CAS No. 54152-47-5

2,2-Dimethylpiperidine

Cat. No.: B1364143
CAS No.: 54152-47-5
M. Wt: 113.2 g/mol
InChI Key: LBUPWCHXRSTTNO-UHFFFAOYSA-N
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Description

2,2-Dimethylpiperidine is a heterocyclic organic compound with the molecular formula C7H15N. It is a derivative of piperidine, where two hydrogen atoms on the second carbon are replaced by methyl groups. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylpiperidine can be synthesized through several methods. One common approach involves the hydrogenation of 2,2-dimethylpyridine using a suitable catalyst such as rhodium or nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2-dimethylpyridine. This process is carried out in large reactors with continuous monitoring of reaction parameters to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethylpiperidine largely depends on its application. In medicinal chemistry, it acts as a pharmacophore, interacting with specific molecular targets such as enzymes and receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: Another derivative of piperidine with methyl groups on the second and sixth carbon atoms.

    2,2,6,6-Tetramethylpiperidine: A more heavily substituted piperidine derivative.

Uniqueness: 2,2-Dimethylpiperidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications .

Properties

IUPAC Name

2,2-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)5-3-4-6-8-7/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUPWCHXRSTTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202499
Record name 2,2-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54152-47-5
Record name 2,2-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54152-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054152475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpiperidine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research paper by [] focuses on understanding the conformational preferences of 2,2-dimethylpiperidine-1-oxyl aminoxyls with a β-alkoxyl substituent. The study reveals that these molecules preferentially adopt a conformation where the alkoxyl group occupies the axial position. This preference is attributed to the anomeric effect, a phenomenon arising from the interaction between the lone pair electrons on the oxygen atom of the alkoxy group and the antibonding orbital of the adjacent C-O bond in the piperidine ring. This interaction stabilizes the axial conformation. Understanding such conformational preferences is crucial for predicting the reactivity and biological activity of these molecules.

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